1-(Bromomethyl)bicyclo[4.1.0]heptane
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Overview
Description
1-(Bromomethyl)bicyclo[410]heptane is an organic compound with the molecular formula C8H13Br It is a derivative of bicyclo[410]heptane, where a bromomethyl group is attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)bicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the bromination of bicyclo[4.1.0]heptane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various functionalized derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)bicyclo[4.1.0]heptane involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the formation of diverse derivatives with potential biological and industrial applications. The molecular targets and pathways involved depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane (Norcarane): The parent compound without the bromomethyl group.
1-Methylbicyclo[4.1.0]heptane: A methyl derivative with similar structural features.
Bicyclo[3.1.0]hexane: A related bicyclic compound with a different ring structure.
Uniqueness: 1-(Bromomethyl)bicyclo[4.1.0]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H13Br |
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Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(bromomethyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H13Br/c9-6-8-4-2-1-3-7(8)5-8/h7H,1-6H2 |
InChI Key |
DPHDAYJOGWCUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C1)CBr |
Origin of Product |
United States |
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